An In-depth Technical Guide to the Basic Properties of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate
An In-depth Technical Guide to the Basic Properties of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate
This guide provides a comprehensive technical overview of the core basic properties of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The structure of this guide is designed to offer a logical flow from fundamental molecular characteristics to practical experimental considerations, emphasizing the scientific rationale behind the presented information.
Molecular Structure and Physicochemical Properties
Ethyl 2-methyl-6-phenylpyridine-3-carboxylate possesses a substituted pyridine core, a key pharmacophore in numerous biologically active molecules. Its structure, featuring a phenyl group at the 6-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 3-position, dictates its physicochemical properties and, consequently, its potential as a drug candidate.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₂ | [1] |
| Molecular Weight | 241.28 g/mol | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 44–45 °C | [2] |
| High-Resolution Mass Spectrometry (HRMS) | Found MH⁺: 242.1176 (C₁₅H₁₆NO₂ requires 242.1176) | [2] |
The presence of both electron-donating (methyl) and electron-withdrawing (ethyl carboxylate, phenyl) groups on the pyridine ring influences its electron density and, consequently, its basicity and reactivity.
Understanding the Basicity: The Role of the Pyridine Nitrogen
The basicity of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate is a critical parameter influencing its pharmacokinetic and pharmacodynamic profiles. The lone pair of electrons on the pyridine nitrogen atom is available to accept a proton, rendering the compound basic.
Factors Influencing pKa
-
Electron-Donating Groups (EDGs): The methyl group at the 2-position is an electron-donating group (+I effect), which increases the electron density on the pyridine ring and, consequently, on the nitrogen atom. This enhanced electron density makes the lone pair more available for protonation, thereby increasing the basicity (higher pKa) compared to unsubstituted pyridine.
-
Electron-Withdrawing Groups (EWGs): The ethyl carboxylate group at the 3-position and the phenyl group at the 6-position are electron-withdrawing groups (-I and -M effects). These groups pull electron density away from the pyridine ring, including the nitrogen atom. This delocalization of electrons reduces the availability of the lone pair for protonation, thus decreasing the basicity (lower pKa).
-
Steric Effects: The methyl group at the 2-position and the phenyl group at the 6-position can introduce steric hindrance around the nitrogen atom. This steric crowding can impede the approach of a proton and the solvation of the resulting pyridinium cation, which can lead to a decrease in basicity.
The net basicity of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate is a result of the interplay of these competing electronic and steric effects. Given the presence of both electron-donating and electron-withdrawing groups, its pKa is expected to be lower than that of simple alkyl-substituted pyridines but potentially higher than pyridines with multiple strong electron-withdrawing groups.
Experimental Determination of pKa
An accurate determination of the pKa value is essential for drug development. A reliable method for this is UV-Vis spectrophotometry, which relies on the change in the ultraviolet absorption spectrum of a compound upon ionization.
Caption: Workflow for the experimental determination of pKa using UV-Vis spectrophotometry.
-
Preparation of Solutions:
-
Prepare a concentrated stock solution (e.g., 10 mM) of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate in dimethyl sulfoxide (DMSO).
-
Prepare a series of aqueous buffer solutions with a constant ionic strength (e.g., 0.1 M) and precisely known pH values, covering a range that brackets the expected pKa (e.g., pH 2 to 10).[3]
-
-
Sample Preparation for Measurement:
-
In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells.
-
Add a small, constant volume of the compound's stock solution to each well, ensuring the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.
-
-
Spectrophotometric Measurement:
-
Measure the UV-Vis absorption spectrum (e.g., from 220 to 400 nm) for each well using a microplate spectrophotometer.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and unprotonated forms of the compound are equal.[4]
-
Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate
The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. The Bohlmann-Rahtz pyridine synthesis is a well-established and versatile method for preparing polysubstituted pyridines, including the title compound.[5][6] This reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring.[7]
Bohlmann-Rahtz Synthesis Pathway
Caption: The reaction pathway of the Bohlmann-Rahtz pyridine synthesis.
Step-by-Step Experimental Protocol for Bohlmann-Rahtz Synthesis
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
-
Michael Addition:
-
In a round-bottom flask, dissolve ethyl β-aminocrotonate (1 equivalent) in a suitable solvent such as ethanol.
-
Add 1-phenylprop-2-yn-1-one (1 equivalent) to the solution.
-
Stir the reaction mixture at a moderately elevated temperature (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.[8]
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude aminodiene intermediate. This intermediate can be purified by column chromatography or used directly in the next step.
-
-
Cyclodehydration:
-
The isolated aminodiene intermediate is heated at a high temperature (often in a high-boiling point solvent or neat) to induce E/Z isomerization followed by cyclodehydration.[8]
-
Alternatively, acid catalysis (e.g., acetic acid, zinc bromide) can be employed to facilitate the cyclization at lower temperatures.[8]
-
The reaction is monitored by TLC for the formation of the pyridine product.
-
After the reaction is complete, the mixture is cooled, and the product is isolated and purified by column chromatography on silica gel.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Ethyl group: A quartet for the -CH₂- protons and a triplet for the -CH₃ protons. Based on data for ethyl nicotinate, the quartet would be expected around δ 4.4 ppm and the triplet around δ 1.4 ppm.[9]
-
Methyl group: A singlet for the methyl protons on the pyridine ring, likely in the region of δ 2.5-2.8 ppm.
-
Pyridine ring protons: The two protons on the pyridine ring will appear as doublets or multiplets in the aromatic region (δ 7.0-8.5 ppm).
-
Phenyl group protons: The protons of the phenyl group will also appear in the aromatic region, likely as a complex multiplet. The provided HRMS data source also includes an ¹H NMR spectrum which, while not fully detailed, is consistent with the expected structure.[2]
-
-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework.
-
Carbonyl carbon: The ester carbonyl carbon is expected to resonate at a characteristic downfield chemical shift, typically in the range of δ 165-175 ppm.
-
Aromatic carbons: The carbons of the pyridine and phenyl rings will appear in the aromatic region (δ 120-160 ppm). The chemical shifts will be influenced by the substituents.
-
Alkyl carbons: The carbons of the ethyl and methyl groups will appear at upfield chemical shifts.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O stretch (ester): A strong absorption band is expected in the region of 1700-1730 cm⁻¹.
-
C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H stretches (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretches (aliphatic): Bands below 3000 cm⁻¹.
-
C-O stretch (ester): A band in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 241). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. As previously noted, the [M+H]⁺ ion has been observed at m/z 242.1176.[2]
-
Fragmentation Pattern: The fragmentation of pyridine carboxylates can be complex. Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (CO).[10] The pyridine ring itself is relatively stable, and fragmentation within the ring is also possible.
Conclusion
This technical guide has provided a detailed overview of the fundamental basic properties of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate. While a definitive experimental pKa value remains to be published, the structural features of the molecule allow for a rational prediction of its basicity. The provided experimental protocols for pKa determination and synthesis offer practical guidance for researchers. The expected spectroscopic characteristics outlined here will aid in the identification and characterization of this compound. As a molecule with a privileged pyridine scaffold, further investigation into its biological activities is warranted and will be greatly facilitated by a thorough understanding of its core physicochemical properties.
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